molecular formula C15H14N4O3 B12017494 N-(4-methoxyphenyl)-2-oxo-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]acetamide CAS No. 352460-84-5

N-(4-methoxyphenyl)-2-oxo-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]acetamide

Cat. No.: B12017494
CAS No.: 352460-84-5
M. Wt: 298.30 g/mol
InChI Key: WQCTXLILGDZPHS-LICLKQGHSA-N
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Description

    N-(4-methoxyphenyl)-2-oxo-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]acetamide: , also known by its chemical formula , is a synthetic organic compound.

  • It features a hydrazine functional group and a pyridine ring, making it structurally interesting.
  • The compound’s systematic name reflects its substituents: a 4-methoxyphenyl group, a pyridin-4-ylmethylidene moiety, and an acetamide functional group.
  • Preparation Methods

      Synthetic Routes: While specific synthetic routes may vary, one common method involves the condensation of 4-methoxybenzaldehyde with hydrazine hydrate to form the hydrazine intermediate. This intermediate then reacts with pyridine-4-carbaldehyde to yield the desired compound.

      Reaction Conditions: These reactions typically occur under reflux conditions using appropriate solvents (e.g., ethanol or methanol).

      Industrial Production: Although not widely produced industrially, the compound can be synthesized on a laboratory scale.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on reaction conditions, but potential products include derivatives with modified functional groups.

  • Scientific Research Applications

      Biology: Its hydrazine moiety may have biological activity, making it relevant for drug discovery.

      Medicine: Investigations into its pharmacological properties could reveal therapeutic potential.

      Industry: Limited industrial applications, but it may find use as a building block in fine chemicals.

  • Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with specific molecular targets.
    • Further research is needed to elucidate its precise mode of action and potential pathways.
  • Comparison with Similar Compounds

      Similar Compounds: Other hydrazine-containing compounds, such as hydrazones and semicarbazones, share structural features.

      Uniqueness: The combination of the 4-methoxyphenyl group, pyridine ring, and acetamide functionality distinguishes it from related compounds.

    Remember that this compound’s full potential awaits further exploration through research and experimentation.

    Properties

    CAS No.

    352460-84-5

    Molecular Formula

    C15H14N4O3

    Molecular Weight

    298.30 g/mol

    IUPAC Name

    N-(4-methoxyphenyl)-N'-[(E)-pyridin-4-ylmethylideneamino]oxamide

    InChI

    InChI=1S/C15H14N4O3/c1-22-13-4-2-12(3-5-13)18-14(20)15(21)19-17-10-11-6-8-16-9-7-11/h2-10H,1H3,(H,18,20)(H,19,21)/b17-10+

    InChI Key

    WQCTXLILGDZPHS-LICLKQGHSA-N

    Isomeric SMILES

    COC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=NC=C2

    Canonical SMILES

    COC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=NC=C2

    Origin of Product

    United States

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